molecular formula C14H13NO2 B12292439 1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-

1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-

Cat. No.: B12292439
M. Wt: 227.26 g/mol
InChI Key: DGRQZYNJXNNHBY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]- typically involves multicomponent reactions (MCRs), which are high-yielding, time- and cost-effective methods . One common synthetic route is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . This method is known for its operational simplicity and high efficiency.

Industrial Production Methods: Industrial production of indole derivatives often employs optimized procedures to ensure high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to facilitate the synthesis process . The scalability of these methods makes them suitable for large-scale production in pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, carboxylic acids, and reduced indole derivatives .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

6-[(1E)-3-methylbuta-1,3-dienyl]-1H-indole-3-carboxylic acid

InChI

InChI=1S/C14H13NO2/c1-9(2)3-4-10-5-6-11-12(14(16)17)8-15-13(11)7-10/h3-8,15H,1H2,2H3,(H,16,17)/b4-3+

InChI Key

DGRQZYNJXNNHBY-ONEGZZNKSA-N

Isomeric SMILES

CC(=C)/C=C/C1=CC2=C(C=C1)C(=CN2)C(=O)O

Canonical SMILES

CC(=C)C=CC1=CC2=C(C=C1)C(=CN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.